molecular formula C18H15IO2 B5218506 (2E)-2-[(3-Iodophenyl)methylidene]-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-one

(2E)-2-[(3-Iodophenyl)methylidene]-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-one

Cat. No.: B5218506
M. Wt: 390.2 g/mol
InChI Key: FCEWWTXKTSCHAM-NTEUORMPSA-N
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Description

(2E)-2-[(3-Iodophenyl)methylidene]-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-one: is a synthetic organic compound characterized by its unique structure, which includes an iodophenyl group and a methoxy group attached to a tetrahydronaphthalenone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-2-[(3-Iodophenyl)methylidene]-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-one typically involves a multi-step process. One common method includes the condensation of 3-iodobenzaldehyde with 6-methoxy-1-tetralone under basic conditions to form the desired product. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like ethanol, followed by purification through recrystallization or chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.

    Reduction: Reduction of the carbonyl group in the tetrahydronaphthalenone core can yield alcohol derivatives.

    Substitution: The iodophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution, to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced forms of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific electronic or optical properties.

Biology: In biological research, it serves as a probe to study the interactions of iodinated compounds with biological systems, including their uptake and metabolism.

Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of (2E)-2-[(3-Iodophenyl)methylidene]-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The iodophenyl group can enhance binding affinity to certain targets, while the methoxy group can influence the compound’s electronic properties and reactivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

    Bis(2-ethylhexyl) terephthalate: A plasticizer with a similar aromatic structure but different functional groups.

    Bromomethyl methyl ether: A compound with a similar ether linkage but different substituents.

    Steviol glycoside: A natural sweetener with a similar aromatic core but different functional groups.

Uniqueness: The uniqueness of (2E)-2-[(3-Iodophenyl)methylidene]-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-one lies in its combination of an iodophenyl group and a methoxy group attached to a tetrahydronaphthalenone core. This specific structure imparts unique electronic and steric properties, making it valuable for various applications in scientific research and industry.

Properties

IUPAC Name

(2E)-2-[(3-iodophenyl)methylidene]-6-methoxy-3,4-dihydronaphthalen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15IO2/c1-21-16-7-8-17-13(11-16)5-6-14(18(17)20)9-12-3-2-4-15(19)10-12/h2-4,7-11H,5-6H2,1H3/b14-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCEWWTXKTSCHAM-NTEUORMPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)I)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)I)/CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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